molecular formula C15H13BrN4O B12036338 6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12036338
M. Wt: 345.19 g/mol
InChI Key: DQEHOBBJWPEJDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . This reaction is catalyzed by choline chloride-based thiourea, which provides a green and efficient synthesis route with high yields and mild reaction conditions .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar multicomponent reactions, with optimizations for catalyst loading and reaction conditions to ensure high efficiency and yield. The use of environmentally benign catalysts, such as CoCeO2 nanoparticles, has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells .

Properties

Molecular Formula

C15H13BrN4O

Molecular Weight

345.19 g/mol

IUPAC Name

6-amino-4-(4-bromophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H13BrN4O/c1-2-11-13-12(8-3-5-9(16)6-4-8)10(7-17)14(18)21-15(13)20-19-11/h3-6,12H,2,18H2,1H3,(H,19,20)

InChI Key

DQEHOBBJWPEJDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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